2-Phenoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Phenoxy-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a phenoxy group and a trifluoromethyl group
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to exhibit various biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . The presence of fluorine and pyridine structure in TFMP derivatives results in superior properties when compared to traditional phenyl-containing compounds .
Biochemical Pathways
Tfmp derivatives are known to affect various biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Pharmacokinetics
The presence of the trifluoromethyl group in organic compounds is known to influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to exhibit various biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Action Environment
The presence of the trifluoromethyl group in organic compounds is known to influence their stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Another approach involves the use of trifluoromethyl-containing building blocks in condensation reactions .
Industrial Production Methods
Industrial production of 2-Phenoxy-6-(trifluoromethyl)pyridine often relies on scalable synthetic routes that ensure high yields and purity. The use of vapor-phase reactions and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
2-Phenoxy-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,6-difluoropyridine .
Uniqueness
2-Phenoxy-6-(trifluoromethyl)pyridine is unique due to the presence of both a phenoxy group and a trifluoromethyl group, which confer distinct chemical and physical properties. These substituents can enhance the compound’s stability, reactivity, and potential biological activities compared to other trifluoromethyl-substituted pyridines .
Properties
IUPAC Name |
2-phenoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-7-4-8-11(16-10)17-9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNCUDJEYJWRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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